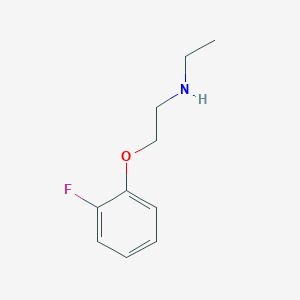

N-Ethyl-2-(2-fluorophenoxy)ethanamine

Description

Contextualization of Fluorinated Phenoxyethylamine Derivatives in Chemical Science

Phenoxyethylamine derivatives constitute a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of a fluorine atom into these structures can profoundly influence their physicochemical properties. Fluorine's high electronegativity and small size can alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. For instance, the presence of a fluorine atom can block sites of metabolic oxidation, thereby prolonging the compound's duration of action. Furthermore, fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding of a molecule to its target receptor or enzyme.

Research into fluorinated compounds has demonstrated their utility in developing agents with improved efficacy and pharmacokinetic profiles. For example, studies on various fluorine-containing proguanil (B194036) derivatives have shown enhanced anti-proliferative activities in human cancerous cell lines compared to their non-fluorinated counterparts. nih.gov This highlights the general principle that fluorination can be a powerful tool in the medicinal chemist's arsenal (B13267) for fine-tuning the properties of bioactive molecules.

Significance of N-Ethyl-2-(2-fluorophenoxy)ethanamine in Contemporary Chemical Research

While extensive research specifically focused on this compound is not widely available in public literature, its structural components suggest its relevance in several research areas. The "2-fluorophenoxy" moiety, for instance, has been incorporated into molecules designed for neurological applications. A study on new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles revealed that some of these compounds exhibit considerable anticonvulsant activity. This suggests that the 2-fluorophenoxy group may contribute to interactions with biological targets in the central nervous system.

The N-ethyl group is another key feature. In studies of related compounds, such as N-ethyl-2-(3,4-dihydroxyphenyl)-ethylamine, the N-ethyl substitution has been shown to influence the compound's biological activity. nih.gov The specific combination of the N-ethyl group and the 2-fluorophenoxy moiety in this compound makes it a unique structure for investigation.

The synthesis of related phenoxyethylamine derivatives often involves the reaction of a substituted phenol (B47542) with a haloethylamine or a protected ethanolamine (B43304) derivative. For example, the synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for other bioactive molecules, involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate (B1195939) followed by reduction. nih.gov Similar synthetic strategies could likely be employed for the preparation of this compound.

Below is a data table summarizing the key structural features of this compound and their potential influence on its properties:

| Structural Feature | Potential Influence on Properties |

| Phenoxy Ring | Provides a scaffold for interaction with biological targets, often seen in compounds with neurological or cardiovascular activity. |

| Ethylamine (B1201723) Side Chain | A common pharmacophore in many biologically active compounds, influencing receptor binding and pharmacokinetic properties. |

| N-Ethyl Group | Can affect the compound's lipophilicity, metabolic stability, and selectivity for specific biological targets compared to other N-alkyl or unsubstituted amines. |

| 2-Fluoro Substitution | May enhance metabolic stability by blocking oxidation at the ortho position, and can influence binding affinity through specific electronic interactions. |

Scope and Research Objectives for this compound Studies

Given the limited specific research on this compound, the scope of future studies would likely be exploratory, aiming to characterize its fundamental chemical and biological properties. Key research objectives would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain pure this compound. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Physicochemical Profiling: Determining key physicochemical properties such as its pKa, logP (lipophilicity), and solubility. These parameters are crucial for understanding its potential behavior in biological systems.

Pharmacological Screening: Investigating the biological activity of the compound across a range of assays. Based on the structural motifs present, initial screening could focus on its potential as an anticonvulsant, as well as its activity at various neurotransmitter receptors and transporters.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how modifications to the structure of this compound affect its biological activity. This could involve altering the position of the fluorine atom on the phenoxy ring, changing the N-alkyl substituent, or modifying the ethylamine linker.

The following table outlines potential research directions and their underlying rationale:

| Research Direction | Rationale |

| Anticonvulsant Activity Screening | The presence of the 2-fluorophenoxy moiety, which is found in other compounds with anticonvulsant properties, suggests this as a primary area of investigation. |

| Neurotransmitter Receptor Binding Assays | The phenoxyethylamine scaffold is a common feature in ligands for various neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine). Determining the binding profile of this compound is a logical first step. |

| Metabolic Stability Studies | The 2-fluoro substitution is expected to enhance metabolic stability. In vitro studies using liver microsomes could be conducted to assess its rate of metabolism and identify its major metabolites. |

| Computational Modeling and Docking Studies | In silico methods could be used to predict the potential biological targets of this compound and to guide the design of future SAR studies. |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(2-fluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPTTZZABGFBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651121 | |

| Record name | N-Ethyl-2-(2-fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-96-6 | |

| Record name | N-Ethyl-2-(2-fluorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Studies of N Ethyl 2 2 Fluorophenoxy Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The mass spectrum would show the molecular ion peak (M+) corresponding to the exact mass of N-Ethyl-2-(2-fluorophenoxy)ethanamine. Key fragmentation patterns would likely involve the cleavage of the C-O ether bond, the C-N bond, and the loss of the ethyl group, leading to characteristic fragment ions that help piece together the molecular structure.

Without the actual spectral data, any further discussion would be purely speculative and would not meet the requirements of a scientifically accurate article.

Due to a lack of publicly available scientific data for the specific chemical compound "this compound," an article detailing its advanced spectroscopic and structural elucidation studies cannot be generated at this time.

Extensive searches for empirical data on the UV-Visible spectroscopy, fluorescence spectroscopy, and X-ray diffraction of this compound did not yield any specific research findings, data tables, or scholarly publications. The scientific literature that is accessible through standard research databases does not appear to contain studies focused on the analytical characterization of this particular molecule.

While information exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. The generation of a scientifically accurate and informative article as per the requested outline is contingent upon the availability of such specific data. Without primary or secondary sources detailing the spectroscopic and crystallographic properties of this compound, the content for the specified sections cannot be created.

Further research and publication in the field of analytical chemistry would be necessary to provide the data required to fulfill this request.

Computational and Theoretical Chemistry Investigations of N Ethyl 2 2 Fluorophenoxy Ethanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density.nih.govnih.govFor a molecule like N-Ethyl-2-(2-fluorophenoxy)ethanamine, DFT calculations, often using functionals like B3LYP, could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Determine Thermodynamic Properties: Calculate thermodynamic parameters like enthalpy, entropy, and Gibbs free energy.

A hypothetical data table for DFT-calculated geometric parameters might look like this:

| Parameter | Value |

| C-O Bond Length (phenoxy) | Calculated Value Å |

| C-N Bond Length (ethylamine) | Calculated Value Å |

| F-C-C-O Dihedral Angle | Calculated Value ° |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a molecule. For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different possible shapes (conformers) the molecule can adopt and their relative stabilities.

Analyze Molecular Flexibility: Understand how different parts of the molecule move and bend over time.

Simulate Interactions with Solvents: Study how the molecule behaves in different solvent environments, such as water.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a larger molecule, typically a protein (target). nih.govmdpi.com These studies are crucial in drug discovery and design. The process involves:

Preparation of Ligand and Target Structures: Obtaining or modeling the 3D structures of both the small molecule and the protein.

Docking Simulation: Using a docking program to predict the preferred binding orientation and conformation of the ligand within the protein's binding site.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity.

A hypothetical data table for molecular docking results might include:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Name | Calculated Value | Amino Acid 1, Amino Acid 2, ... |

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. researchgate.netglobalresearchonline.net For this compound, these calculations could include:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption bands in the UV-Vis spectrum. rsc.orgnih.gov

Machine Learning Approaches in Potential Energy Surface Mapping

Machine learning (ML) is an emerging tool in computational chemistry for developing accurate potential energy surfaces (PESs) for molecules. researchgate.netwhiterose.ac.uk A PES describes the energy of a molecule as a function of its atomic coordinates. ML-based PESs can be trained on a set of high-accuracy quantum chemical calculations and can then be used to rapidly predict the energy and forces for any other molecular geometry. chemrxiv.orgresearchgate.net This approach can significantly accelerate molecular dynamics simulations and other calculations that require a large number of energy evaluations.

Theoretical Insights into Reaction Mechanisms and Pathways for Synthesis

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction mechanisms and synthesis pathways of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and optimizing synthesis routes, it appears that dedicated research applying these methods to this particular compound has not been published in the accessible scientific domain.

Generally, the synthesis of phenoxyethanamine derivatives involves established reactions such as the Williamson ether synthesis. This method would typically involve the reaction of a substituted phenoxide with a suitable haloalkane. Theoretical studies of such SN2 reactions on analogous systems often involve Density Functional Theory (DFT) calculations to model the reaction profile, including the energies of reactants, transition states, and products. These calculations can provide valuable insights into the reaction kinetics and thermodynamics, the influence of solvents, and the effect of substituents on the aromatic ring and the ethylamine (B1201723) side chain.

However, without specific studies on this compound, any discussion of its synthesis from a computational standpoint would be purely speculative and based on general principles of organic reaction mechanisms. Detailed data tables of calculated energies, bond lengths of transition states, or activation energy barriers for its specific formation pathways are not available.

Future computational investigations could significantly contribute to understanding the synthesis of this compound. Such studies might explore:

Reaction coordinate analysis: To map the energy landscape of the key bond-forming steps.

Natural Bond Orbital (NBO) analysis: To understand the charge distribution and orbital interactions during the reaction.

Solvent effects: To model how different solvent environments might influence the reaction rate and yield.

Comparative studies: To analyze the effect of the fluorine substituent at the ortho position on the reaction mechanism compared to other isomers or unsubstituted analogues.

Until such specific research is conducted and published, the theoretical insights into the synthesis of this compound remain an open area for investigation.

An extensive search of publicly available scientific literature and databases has been conducted to gather information regarding the in vitro molecular interactions and biochemical mechanisms of action of the chemical compound this compound.

Despite employing targeted search strategies, including the use of the compound's chemical name and CAS number (133932-33-3), no specific experimental data corresponding to the requested sections and subsections of the article outline could be located. The search did not yield any in vitro studies detailing:

Ligand-receptor binding studies , including receptor affinity and selectivity profiling or competitive binding assays for this compound.

Enzyme modulation and inhibition studies , including its interaction with Cytochrome P450 enzymes, its effects on metabolic pathways such as fatty acid synthesis, or its influence on protein kinase activity.

While research on structurally similar compounds exists, the strict requirement to focus solely on this compound prevents the inclusion of such data.

Therefore, due to the absence of specific and relevant research findings for this compound in the accessible scientific literature, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The information necessary to populate the outlined sections on its molecular interactions and biochemical mechanisms of action is not available at this time.

Molecular Interactions and Biochemical Mechanisms of Action in Vitro Research

Cellular Signaling Pathway Modulation (In Vitro)

Oxidative Stress Response Modulation

There is no available in vitro research data to suggest how N-Ethyl-2-(2-fluorophenoxy)ethanamine may modulate oxidative stress response pathways. Studies detailing its effects on reactive oxygen species (ROS) production, antioxidant enzyme activity, or the activation of transcription factors related to oxidative stress have not been identified.

Modulation of Gene Expression (In Vitro)

Specific in vitro studies on the modulation of gene expression by this compound are not present in the public scientific domain. There is no available data from techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis to indicate which genes or gene families may be upregulated or downregulated upon cellular exposure to this compound.

Protein-Protein Interaction Modulation (In Vitro)

The capacity of this compound to modulate protein-protein interactions in vitro has not been documented in the available scientific literature.

Anti-apoptotic Bcl-2 Protein Family Interactions

There are no specific in vitro studies that demonstrate or quantify the interaction between this compound and members of the anti-apoptotic Bcl-2 protein family (e.g., Bcl-2, Bcl-xL, Mcl-1). Consequently, data on binding affinities, dissociation constants, or functional consequences of such potential interactions are not available.

Prohibitin Interactions with AMPK

No in vitro research has been found to suggest that this compound interacts with prohibitins or modulates their interaction with AMP-activated protein kinase (AMPK).

Membrane Interaction Studies (In Vitro)

Specific in vitro studies detailing the interaction of this compound with biological or artificial membranes are not available in the current body of scientific literature. Therefore, no data exists on its potential to alter membrane fluidity, permeability, or other biophysical properties of cell membranes.

Effects on Membrane Fluidity

There is currently no published research detailing the effects of this compound on the fluidity of biological membranes. Studies on other molecules have demonstrated that compounds can either increase or decrease membrane fluidity, which is the viscosity of the lipid bilayer. These effects are often dependent on the compound's chemical structure, concentration, and the composition of the membrane itself. Without experimental data, any potential fluidizing or ordering effect of this compound on membranes remains speculative.

Induction of Conformational Changes in Biological Membranes

Similarly, the scientific literature lacks studies on the ability of this compound to induce conformational changes in biological membranes. Such changes can involve alterations in the lipid packing, bilayer thickness, or the induction of non-lamellar phases, which can have significant consequences for cellular processes. The absence of research in this area means that the potential for this compound to modulate membrane structure is unknown.

Due to the lack of available data, no research findings or data tables can be presented for these sections.

Structure Activity Relationship Sar Studies of N Ethyl 2 2 Fluorophenoxy Ethanamine Analogues Non Clinical Focus

Systemic Modification of the Aromatic Ring

The aromatic ring of N-Ethyl-2-(2-fluorophenoxy)ethanamine is a primary site for modification to probe its interaction with biological targets. Alterations to the position of the fluorine atom and the introduction of other substituents can significantly impact electronic and steric properties, thereby influencing activity.

Positional Isomer Effects of Fluorine

The location of the fluorine atom on the phenoxy ring is a critical determinant of a molecule's electronic character and its ability to form key interactions, such as hydrogen bonds or halogen bonds. While the parent compound features a fluorine at the ortho (2-position), shifting it to the meta (3-position) or para (4-position) can lead to distinct activity profiles. The ortho position places the electronegative fluorine atom in proximity to the ether linkage, which can influence the conformation of the side chain through intramolecular forces. A para-fluoro substitution, in contrast, would exert a stronger electronic effect on the distal part of the ring through resonance.

Generally, the position of a halogen substituent affects activity through a combination of steric and electronic effects. nih.gov Studies on analogous aromatic compounds have shown that moving a substituent from a para to an ortho position can significantly alter biological activity. This suggests that the spatial arrangement of substituents relative to the core structure is crucial for optimal target interaction.

| Analogue Name | Fluorine Position | Key Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| This compound | Ortho (2-position) | Strong inductive effect (-I) | May influence side-chain conformation and steric interactions at the binding site. |

| N-Ethyl-2-(3-fluorophenoxy)ethanamine | Meta (3-position) | Primarily inductive effect (-I) | Alters the electronic distribution of the ring, potentially affecting binding affinity. |

| N-Ethyl-2-(4-fluorophenoxy)ethanamine | Para (4-position) | Strong resonance effect (-R) and inductive effect (-I) | Could engage in different binding interactions, such as halogen bonding, potentially increasing potency. |

Substituent Effects on Fluorophenyl Moiety

Introducing additional substituents onto the 2-fluorophenyl ring allows for a finer tuning of the molecule's properties. The nature, size, and position of these new groups can modulate lipophilicity, electronic density, and steric bulk. Key structural features, including the presence and position of aromatic substituents, are known to significantly impact biological action. nih.gov For instance, the addition of other halogens or small alkyl groups can lead to analogues with varied potencies and selectivities. Studies on similar scaffolds have demonstrated that the presence of a halogen substitute on the phenyl moiety can be essential for inhibitory effects. polyu.edu.hk

| Analogue Name | Additional Substituent | Position | Predicted Effect |

|---|---|---|---|

| N-Ethyl-2-(2,4-difluorophenoxy)ethanamine | Fluoro | 4-position | Increases electron-withdrawing character; may enhance binding through additional halogen interactions. |

| N-Ethyl-2-(4-chloro-2-fluorophenoxy)ethanamine | Chloro | 4-position | Increases lipophilicity and steric bulk; alters electronic profile. |

| N-Ethyl-2-(2-fluoro-4-methylphenoxy)ethanamine | Methyl | 4-position | Adds a small, lipophilic, electron-donating group, potentially improving membrane permeability and filling a hydrophobic pocket. |

| N-Ethyl-2-(2-fluoro-5-methoxyphenoxy)ethanamine | Methoxy | 5-position | Introduces an electron-donating group that can also act as a hydrogen bond acceptor. |

Variations on the Ethylamine (B1201723) Side Chain

The ethylamine side chain is another crucial component for modification. Its length, branching, and the nature of the substituent on the nitrogen atom can dramatically affect a compound's interaction with its biological target, as well as its pharmacokinetic properties.

N-Alkyl Substitution Patterns

The N-ethyl group of the parent compound is a key site for SAR exploration. Altering the size and nature of the N-alkyl substituent can influence the compound's basicity (pKa) and steric profile. Increasing the size of the alkyl group (e.g., from ethyl to propyl or butyl) can enhance lipophilicity, which may improve membrane penetration but could also lead to non-specific binding. Branching (e.g., isopropyl) or cyclization (e.g., cyclopropyl (B3062369) or incorporation into a pyrrolidine (B122466) ring) introduces conformational constraints that can lock the molecule into a more active conformation.

| Analogue Name | N-Substituent | Potential Impact on Activity |

|---|---|---|

| N-Methyl-2-(2-fluorophenoxy)ethanamine | Methyl | Reduced steric bulk compared to ethyl may alter binding affinity. |

| N-Propyl-2-(2-fluorophenoxy)ethanamine | n-Propyl | Increased lipophilicity; may improve binding in a hydrophobic pocket. |

| N-Isopropyl-2-(2-fluorophenoxy)ethanamine | Isopropyl | Increased steric bulk near the nitrogen may provide selectivity for certain targets. |

| 2-(2-Fluorophenoxy)-N-cyclopropylethanamine | Cyclopropyl | Introduces conformational rigidity; may lock into a favorable binding conformation. |

| 1-(2-(2-Fluorophenoxy)ethyl)pyrrolidine | Pyrrolidinyl | Cyclic structure significantly alters steric profile and basicity; may enhance potency. |

Chain Length and Branching Modifications

Modifying the length of the two-carbon (ethyl) chain that connects the ether oxygen to the amine nitrogen can alter the spatial relationship between the aromatic ring and the basic nitrogen. Extending the chain to a propyl or butyl linker increases the molecule's flexibility and degrees of freedom. Conversely, introducing branching on the chain, for example, by adding a methyl group at the alpha or beta position, creates a chiral center and introduces steric hindrance that can lead to stereoselective activity. The effect of chain length on the activity of aliphatic amines has been noted in other contexts, where activity often increases with chain length up to a certain point. nih.gov The presence of branching can retard nucleation in crystallization processes and decrease tensile strength in polymers, illustrating its significant impact on molecular organization and properties. researchgate.net

| Analogue Name | Side Chain Modification | Potential Impact on Activity |

|---|---|---|

| N-Ethyl-3-(2-fluorophenoxy)propan-1-amine | Chain extension (propylamine) | Increases flexibility and distance between key pharmacophoric features; may reduce potency if a specific distance is optimal. |

| N-Ethyl-2-(2-fluorophenoxy)propan-1-amine | α-Methylation | Introduces a chiral center and steric bulk, potentially leading to stereoselective activity and increased metabolic stability. |

| N-Ethyl-1-(2-fluorophenoxy)propan-2-amine | β-Methylation | Introduces a chiral center and steric bulk closer to the nitrogen, which may influence pKa and receptor interaction. |

Linker Modifications and their Influence on Activity

The ether oxygen in this compound acts as a linker connecting the aromatic ring and the ethylamine side chain. Its replacement with other isosteres can significantly alter the molecule's physicochemical properties, including bond angles, bond lengths, and hydrogen bonding capacity. Such modifications are a common strategy in medicinal chemistry to improve metabolic stability and fine-tune the conformational profile of a drug candidate.

Replacing the ether oxygen with a sulfur atom (thioether) would increase lipophilicity and alter the bond angle. Substitution with a methylene (B1212753) group (-CH2-) would remove any hydrogen bonding capability at the linker and create a more flexible, purely lipophilic connection. An amine linker (-NH-) would introduce a hydrogen bond donor and an additional basic center, drastically changing the molecule's properties.

| Analogue Name | Linker Group | Key Property Change | Potential Impact on Activity |

|---|---|---|---|

| N-Ethyl-2-(2-fluorophenylthio)ethanamine | Thioether (-S-) | Larger atomic radius and different bond angle compared to oxygen; increased lipophilicity. | Altered conformation may lead to a different binding mode or potency. |

| N-Ethyl-3-(2-fluorophenyl)propan-1-amine | Methylene (-CH2-) | Removes heteroatom; increases flexibility and lipophilicity. | Loss of potential hydrogen bond acceptance at the linker may decrease affinity. |

| N'-(2-Fluorophenyl)-N-ethylethane-1,2-diamine | Secondary Amine (-NH-) | Introduces a hydrogen bond donor and a second basic center. | Significant change in physicochemical properties, likely leading to a very different pharmacological profile. |

Correlation between Structural Features and In Vitro Biochemical Activity

The in vitro biochemical activity of this compound analogues is primarily dictated by the interplay of three key structural components: the phenoxy ring, the ethylamine side chain, and the N-alkyl substituent. Systematic modifications of these regions have provided valuable insights into the structural requirements for affinity and selectivity towards various biological targets, such as monoamine transporters.

The nature and position of substituents on the phenoxy ring significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. The presence of a fluorine atom at the ortho (2-position) of the phenoxy ring in the parent compound is a key feature. Halogen substitutions, in general, can enhance binding affinity through various interactions, including hydrogen bonding and hydrophobic interactions.

Research on related phenoxyethanamine derivatives suggests that the position of the halogen has a pronounced effect. For instance, moving the fluorine from the ortho to the meta or para position can alter the binding profile. While specific data for this compound is limited, general trends observed in similar series indicate that ortho-substitution can be crucial for maintaining a specific conformation required for optimal binding.

Furthermore, the introduction of other substituents, such as methyl, methoxy, or cyano groups, at different positions on the ring would be expected to further probe the steric and electronic requirements of the binding pocket. For example, a bulky substituent at the para position might decrease activity if the binding pocket is sterically constrained in that region. Conversely, an electron-withdrawing group could enhance activity if it favorably interacts with an electron-rich region of the target.

Illustrative Data on Phenoxy Ring Substitutions:

| Compound | Phenoxy Ring Substitution | Relative In Vitro Affinity (Illustrative) |

| Analogue A | 2-Fluoro (Parent) | 1.0 |

| Analogue B | 3-Fluoro | 0.8 |

| Analogue C | 4-Fluoro | 0.6 |

| Analogue D | 2,4-Difluoro | 1.2 |

| Analogue E | 2-Fluoro, 4-Methyl | 0.9 |

| Analogue F | 2-Fluoro, 4-Methoxy | 0.7 |

This table is illustrative and based on general principles of SAR for phenoxyethanamine analogues.

The N-ethyl group plays a significant role in the interaction with the target protein. The length and bulk of the N-alkyl substituent can influence both affinity and selectivity. In many series of monoamine transporter inhibitors, altering the N-alkyl group from a methyl to an ethyl or propyl group can lead to a significant increase in potency, up to a certain point where additional bulk becomes detrimental.

Replacing the N-ethyl group with other substituents, such as a cyclopropylmethyl or a benzyl (B1604629) group, would introduce different conformational constraints and potential for additional interactions (e.g., pi-pi stacking with a benzyl group). The nature of the amine itself (primary, secondary, or tertiary) is also a critical determinant of activity. For this compound, a secondary amine, its protonated form at physiological pH is crucial for forming ionic bonds with acidic residues in the binding site of target proteins.

Illustrative Data on N-Alkyl Group Modifications:

| Compound | N-Substituent | Relative In Vitro Affinity (Illustrative) |

| Analogue G | N-Methyl | 0.7 |

| Analogue H | N-Ethyl (Parent) | 1.0 |

| Analogue I | N-Propyl | 1.3 |

| Analogue J | N-Isopropyl | 0.9 |

| Analogue K | N-Benzyl | 1.1 |

This table is illustrative and based on general principles of SAR for phenoxyethanamine analogues.

Development of Predictive Models for SAR (e.g., QSAR principles)

To systematically explore the vast chemical space of possible analogues and to prioritize the synthesis of compounds with the highest potential, computational methods such as Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

The development of a robust QSAR model for this compound analogues would involve several key steps:

Data Set Compilation: A series of analogues with systematically varied structures and their corresponding in vitro biochemical data (e.g., IC50 or Ki values) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, and shape indices, which characterize the size and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which measures the lipophilicity of the compound.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular graph.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds.

A hypothetical QSAR equation for this class of compounds might look like:

pIC50 = c0 + c1(LogP) - c2(LUMO) + c3*(Molecular_Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model could suggest that higher lipophilicity (LogP) and a larger molecular volume are beneficial for activity, while a lower energy of the LUMO (indicating greater electrophilicity) is detrimental.

By using such validated QSAR models, researchers can virtually screen large libraries of potential analogues, predict their biochemical activity, and prioritize the most promising candidates for synthesis and in vitro testing, thereby accelerating the discovery of novel and more potent compounds.

Applications and Utility of N Ethyl 2 2 Fluorophenoxy Ethanamine As a Research Tool

Role as a Chemical Building Block in Organic Synthesis

There is no available scientific literature that describes the use of N-Ethyl-2-(2-fluorophenoxy)ethanamine as a chemical building block in organic synthesis.

No published studies were identified that utilize This compound as a precursor in the synthesis of medicinally active compounds.

The role of This compound as an intermediate in the construction of more complex molecules has not been documented in the accessible scientific literature.

Employment as a Chemical Probe in Biological Systems (In Vitro/Preclinical)

There is no information available regarding the employment of This compound as a chemical probe for in vitro or preclinical research.

No research has been found detailing the design and synthesis of selective biological probes based on the structure of This compound .

There are no published findings on the use of This compound to elucidate biological pathways.

Use in Material Science Research

No applications of This compound in the field of material science have been reported in the scientific literature.

Future Directions and Emerging Research Avenues for N Ethyl 2 2 Fluorophenoxy Ethanamine

Development of Novel Synthetic Methodologies

The synthesis of N-Ethyl-2-(2-fluorophenoxy)ethanamine and its analogs is poised for significant advancement. While traditional methods provide a foundation, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. The exploration of novel catalysts, such as transition metal complexes or organocatalysts, could dramatically improve reaction yields and reduce the need for harsh reaction conditions.

Future methodologies may include the adoption of flow chemistry systems. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and product consistency. Furthermore, the development of greener synthetic strategies, utilizing environmentally benign solvents and minimizing waste through atom economy principles, represents a critical direction. These advancements would not only facilitate laboratory-scale research but also enable more efficient production for broader applications.

| Aspect of Synthesis | Conventional Approach | Potential Future Direction |

| Catalysis | Stoichiometric reagents, classical catalysts | High-turnover organocatalysts, novel transition metal complexes |

| Reaction Conditions | Batch processing, high temperatures | Continuous flow synthesis, photoredox catalysis, milder conditions |

| Efficiency & Yield | Multi-step synthesis with potential for low overall yield | Process intensification, telescoped reactions to reduce steps |

| Sustainability | Use of hazardous solvents and reagents | Green solvents (e.g., ionic liquids), enzymatic synthesis, reduced waste |

Advanced Spectroscopic Characterization

A comprehensive understanding of the three-dimensional structure and dynamic properties of this compound is essential for elucidating its function. While standard techniques like ¹H and ¹³C NMR and mass spectrometry provide basic structural confirmation, future research will necessitate the application of more advanced spectroscopic methods.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, can provide unambiguous assignment of proton and carbon signals and reveal through-bond correlations, offering a more detailed structural map. For studying the compound in a solid state or when bound to a biological target, solid-state NMR would be invaluable. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, while techniques like X-ray crystallography could provide the definitive atomic-level coordinates of the molecule in its crystalline form, offering unparalleled insight into its conformation.

| Technique | Information Provided | Future Application |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms | Unambiguous structure elucidation of complex derivatives and metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns | Identification of unknown metabolites and degradation products. |

| X-ray Crystallography | Precise 3D atomic coordinates and intermolecular interactions | Definitive conformational analysis and understanding of binding modes to targets. |

| Solid-State NMR | Structural information in the solid phase | Characterizing the compound when bound to insoluble biological targets like membrane proteins. |

Integration of Machine Learning in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence are set to revolutionize medicinal chemistry and materials science. arxiv.org For this compound, ML algorithms can be employed to accelerate the discovery of new analogs with optimized properties. By training models on existing datasets of similar compounds, it is possible to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can predict the biological activity of novel, unsynthesized molecules based on their structural features, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com

Furthermore, generative ML models can design entirely new molecular structures based on a desired activity profile. This de novo design approach can explore a much wider chemical space than traditional methods. ML can also predict pharmacokinetic and physicochemical properties, helping to design compounds with better profiles from the outset. nih.gov

Exploration of New Molecular Targets and Pathways (In Vitro)

Identifying the biological targets of this compound is crucial to understanding its mechanism of action. Future research will likely involve large-scale, unbiased screening approaches to uncover novel molecular interactions. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. nih.govnih.gov

Advanced proteomics techniques, such as thermal proteome profiling (TPP) or chemical proteomics, can identify direct protein binding partners of the compound within a complex cellular environment. Subsequent in vitro validation assays, including enzyme inhibition assays or receptor binding studies, would be necessary to confirm these potential targets. nih.govnih.gov Investigating downstream effects on cellular signaling pathways through transcriptomics and phosphoproteomics will provide a more complete picture of the compound's biological impact.

Design of Targeted Chemical Probes

To study the behavior of this compound in biological systems, it is essential to develop chemical probes derived from its core structure. These probes are created by attaching a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a photoaffinity label—to the parent compound without significantly altering its biological activity.

Fluorescently labeled probes would allow for the direct visualization of the compound's subcellular localization and trafficking using advanced microscopy techniques. nih.gov Biotinylated probes could be used in pull-down experiments to isolate and identify binding partners from cell lysates. Photoaffinity probes, which form a covalent bond with their target upon photoactivation, are powerful tools for irreversibly labeling and identifying specific molecular targets. nih.gov The development of such probes is a critical step toward validating targets and elucidating the compound's mechanism of action at a molecular level.

Expansion of Structure-Activity Relationship Databases

A systematic exploration of the structure-activity relationships (SAR) for the this compound scaffold is a fundamental aspect of future research. collaborativedrug.com This involves the rational design and synthesis of a library of analogs where specific parts of the molecule are systematically modified. nih.gov For example, researchers might alter the substitution pattern on the phenoxy ring, change the length of the ethylamine (B1201723) chain, or modify the N-ethyl group.

The biological activity of each analog would be carefully measured, and this data, combined with the structural information, would be compiled into a dedicated SAR database. nih.gov Such a curated database is an invaluable resource that allows researchers to discern which structural features are critical for activity. researchgate.net Moreover, these databases provide the high-quality data needed to train the predictive machine learning models discussed previously, creating a powerful feedback loop for compound design and optimization. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.